5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a chloro group, a piperazine ring, and a pyrimidine moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common route starts with the chlorination of 6-amino-3-pyridinecarbonitrile to introduce the chloro group at the 5-position. This intermediate is then reacted with 4-(4-methylpyrimidin-2-yl)piperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF), to yield the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group on the pyridine ring.
Oxidation and Reduction: The piperazine and pyrimidine rings can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It is also a candidate for drug development, particularly in the field of oncology and neurology.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may act as inhibitors for specific enzymes or receptors involved in disease pathways, making them valuable in the development of new treatments.
Industry
Industrially, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various high-value products.
Mechanism of Action
The mechanism of action of 5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-pyridinecarbonitrile: Lacks the piperazine and pyrimidine rings, making it less versatile.
4-(4-methylpyrimidin-2-yl)piperazine: Does not have the pyridine ring, limiting its applications.
5-chloro-2-pyridinecarbonitrile: Similar but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in the synthesis of complex molecules and in biological studies.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6/c1-11-2-3-18-15(20-11)22-6-4-21(5-7-22)14-13(16)8-12(9-17)10-19-14/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMAZTQGPHQIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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